REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]2[c:5]([c:6]([NH2:11])[n:7][cH:8][c:9]2[I:10])[o:12]1.[I:13][CH2:14][CH3:15]>>[Cl:1][c:2]1[cH:3][c:4]2[c:5]([c:6]([NH:11][CH2:14][CH3:15])[n:7][cH:8][c:9]2[I:10])[o:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(I)c2cc(Cl)oc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Type
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product
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Smiles
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CCNc1ncc(I)c2cc(Cl)oc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |